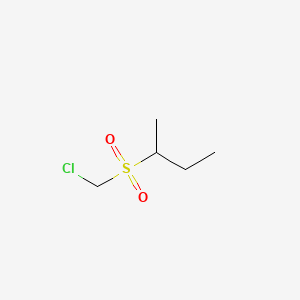
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate, also known as DFB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a member of the family of β-keto esters and has been studied extensively for its potential use as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate is known to inhibit the activity of various enzymes, including acetylcholinesterase, which plays a role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. Additionally, Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate has several advantages as a research tool, including its high purity and stability, which make it easy to work with in the laboratory. However, its high cost and limited availability may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate. One area of interest is the development of new drugs based on the structure of Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate. Researchers are also interested in studying the effects of Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate on other enzymes and pathways in the brain, as well as its potential use in the treatment of other neurological disorders. Additionally, there is interest in studying the potential use of Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate in the synthesis of new organic compounds and materials.
Conclusion:
In conclusion, Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate may lead to the development of new drugs and materials that could have a significant impact on various fields.
Métodos De Síntesis
The synthesis of Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate involves the reaction between 2,4-dichloro-5-fluorobenzoyl chloride and methyl acetoacetate in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified through a series of chromatographic techniques to obtain pure Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate.
Aplicaciones Científicas De Investigación
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate has been shown to have potential as a lead compound for the development of new drugs. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FO4/c1-18-11(17)10(16)4-9(15)5-2-8(14)7(13)3-6(5)12/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUPTZXLUMDIRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate | |
CAS RN |
153653-98-6 |
Source


|
| Record name | METHYL 4-(2,4-DICHLORO-5-FLUOROPHENYL)-2,4-DIOXOBUTANOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)

![N-[4-(fluoromethoxy)phenyl]acetamide](/img/structure/B599437.png)








